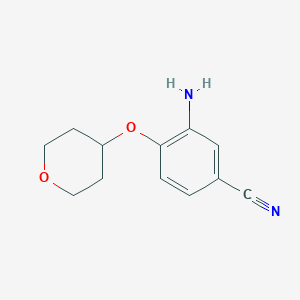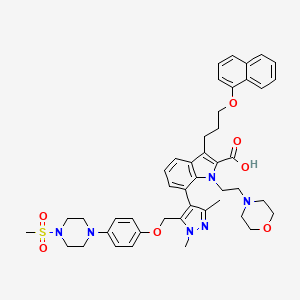![molecular formula C9H10IN3 B13050840 2-Iodo-5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13050840.png)
2-Iodo-5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The presence of iodine and isopropyl groups in the structure enhances its reactivity and potential for various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine can be achieved through several methods:
Microwave-Mediated Synthesis: A catalyst-free and additive-free method under microwave conditions involves the use of enaminonitriles and benzohydrazides.
Oxidative Cyclization: Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the microwave-mediated synthesis and oxidative cyclization methods suggests potential for industrial application.
Analyse Chemischer Reaktionen
Types of Reactions
2-Iodo-5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium iodide (KI) in the presence of a suitable solvent can facilitate substitution reactions.
Oxidation: Oxidizing agents like NaOCl or MnO2 can be used for oxidative transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
Wissenschaftliche Forschungsanwendungen
2-Iodo-5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine has several scientific research applications:
Medicinal Chemistry: It exhibits biological activities such as acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors. These activities make it a potential candidate for the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Material Sciences: The compound is used in the development of light-emitting materials for phosphorescent OLED devices.
Biological Research: It serves as a building block for the synthesis of various bioactive molecules with antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties.
Wirkmechanismus
The mechanism of action of 2-Iodo-5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It acts on RORγt, PHD-1, JAK1, and JAK2, which are involved in various biological processes.
Pathways: The compound modulates signaling pathways related to inflammation, cell proliferation, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: A closely related compound with similar biological activities and applications.
2-Amino[1,2,4]triazolo[1,5-a]pyridine:
Uniqueness
2-Iodo-5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine is unique due to the presence of the iodine and isopropyl groups, which enhance its reactivity and potential for diverse chemical transformations. Its specific biological activities and applications in medicinal chemistry and material sciences further distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C9H10IN3 |
|---|---|
Molekulargewicht |
287.10 g/mol |
IUPAC-Name |
2-iodo-5-propan-2-yl-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C9H10IN3/c1-6(2)7-4-3-5-8-11-9(10)12-13(7)8/h3-6H,1-2H3 |
InChI-Schlüssel |
ZCENXUBAMKMGPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=CC2=NC(=NN21)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(R)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL](/img/structure/B13050804.png)








![2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine](/img/structure/B13050850.png)

